Dihydroformononetin

Description

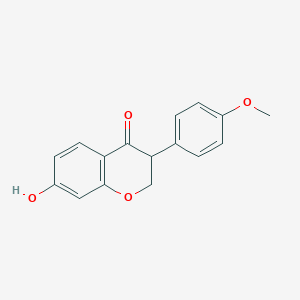

Structure

2D Structure

3D Structure

Properties

CAS No. |

4626-22-6 |

|---|---|

Molecular Formula |

C16H14O4 |

Molecular Weight |

270.28 g/mol |

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |

InChI Key |

INYISIYHXQDCPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |

Canonical SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |

melting_point |

185-188°C |

physical_description |

Solid |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Dihydroformononetin

Natural Occurrence and Distribution

Dihydroformononetin is an isoflavonoid (B1168493), a class of phytoestrogenic compounds primarily found in members of the legume family (Fabaceae). biosynth.com Its presence is not ubiquitous but is concentrated in specific plants, where it exists as part of a complex mixture of related isoflavones.

Research has identified this compound in a variety of botanical sources. It is recognized as a metabolite of formononetin (B1673546), which is abundant in plants like red clover and soybeans. biosynth.comnih.govacs.org Consequently, this compound is found in these plants and their products.

Detailed analytical studies have confirmed its presence in several species across different plant families. It was identified as a major metabolite in the orchid species Cyrtopodium flavum and Cyrtopodium glutiniferum. researchgate.netresearchgate.netspringerprofessional.de The compound has also been reported in Sophora japonica, another member of the Leguminosae family. researchgate.net Modern analytical techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have enabled the detection of this compound in unconventional edible plants, including moringa and lemongrass, as well as in Australian native herbs like bush mint and river mint. nih.govmdpi.com

Table 1: Botanical Sources of this compound

| Family | Genus | Species | Common Name | Reference |

| Fabaceae | Trifolium | pratense | Red Clover | biosynth.comnih.gov |

| Fabaceae | Glycine | max | Soybean | biosynth.comacs.org |

| Fabaceae | Sophora | japonica | Japanese Pagoda Tree | researchgate.net |

| Fabaceae | Pueraria | montana var. lobata | Kudzu | frontiersin.org |

| Orchidaceae | Cyrtopodium | flavum | - | researchgate.net |

| Orchidaceae | Cyrtopodium | glutiniferum | - | researchgate.netspringerprofessional.de |

| Poaceae | Cymbopogon | - | Lemongrass | nih.gov |

| Moringaceae | Moringa | oleifera | Moringa | nih.gov |

| Lamiaceae | - | - | Bush Mint | mdpi.com |

| Lamiaceae | - | - | River Mint | mdpi.com |

Isolation from Plant Extracts

The isolation of this compound from plant sources is a multi-step process that begins with extraction. nih.gov This initial and crucial step involves separating the desired chemical components from the solid plant matrix. nih.gov The plant material (e.g., leaves, roots) is typically dried and ground into a fine powder to maximize the surface area for solvent contact. nih.gov

The choice of solvent is critical and depends on the polarity of the target compound. nih.gov For isoflavonoids like this compound, polar solvents such as methanol, ethanol, or mixtures thereof are commonly used. nih.gov Techniques like maceration (soaking the plant material in a solvent) or Soxhlet extraction are employed to create a crude extract.

Following extraction, the crude mixture undergoes purification and fractionation. Column chromatography is a standard technique used for this purpose, where the extract is passed through a stationary phase (like silica (B1680970) gel). researchgate.net A mobile phase, a solvent or mixture of solvents, is run through the column, separating the components based on their different affinities for the stationary and mobile phases. researchgate.net Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the compound of interest. researchgate.net Final purification and structural elucidation are achieved using advanced analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

Biosynthetic Precursors and Pathways

The formation of this compound is intrinsically linked to the broader isoflavonoid biosynthetic pathway, which is a branch of the general phenylpropanoid pathway in plants. nih.gov

This compound is a direct downstream metabolite of the isoflavone (B191592) formononetin. researchgate.net It is formed through a reduction reaction where the double bond between carbons 2 and 3 in the C-ring of formononetin is saturated. nih.gov This conversion has been observed not only within plants but also as a metabolic process in humans and animals. nih.govresearchgate.net When formononetin is ingested, for instance from red clover dietary supplements, it can be metabolized into this compound by gut microflora and hepatic enzymes. nih.govacs.orgnih.gov Studies have identified this compound in urine samples following the consumption of red clover isoflavones. nih.govacs.orgcapes.gov.brphytohub.eu

The biosynthesis of all isoflavones, including the precursor formononetin, begins with the amino acid L-phenylalanine. oup.com This precursor enters the phenylpropanoid pathway, a series of enzymatic reactions that produce a variety of secondary metabolites. nih.gov

The key steps leading to the isoflavone core structure are as follows:

Phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine ammonia-lyase (PAL). mdpi.com

Cinnamic acid is then hydroxylated to form p-coumaric acid , a reaction catalyzed by Cinnamate 4-hydroxylase (C4H).

p-Coumaroyl-CoA is subsequently formed by the action of 4-coumarate:CoA ligase (4CL). mdpi.com

Chalcone (B49325) synthase (CHS), a critical enzyme, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone .

This chalcone is then isomerized to the flavanone (B1672756) naringenin by Chalcone isomerase (CHI). oup.com

The key branching point from flavonoids to isoflavonoids is catalyzed by Isoflavone synthase (IFS), a cytochrome P450 enzyme. nih.gov IFS acts on a flavanone (like naringenin or its alternative, liquiritigenin) to form a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org

This unstable intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the basic isoflavone skeleton, such as daidzein (B1669772) or genistein . nih.govbiorxiv.org

Formononetin is subsequently formed from daidzein via a methylation reaction. This entire process involves a complex of enzymes often anchored to the endoplasmic reticulum, which facilitates efficient metabolic flow.

Table 2: Key Enzymes in the Isoflavone Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | oup.commdpi.com |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. | mdpi.com |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. | mdpi.com |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. | oup.com |

| Chalcone isomerase | CHI | Converts naringenin chalcone to the flavanone naringenin. | oup.com |

| Isoflavone synthase | IFS | Catalyzes the committed step from flavanones to isoflavones. | nih.govoup.com |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the 2-hydroxyisoflavanone intermediate to form an isoflavone. | nih.govbiorxiv.org |

Enzymatic Transformations in Vivo

The final step in the formation of this compound from its immediate precursor is an in vivo enzymatic reduction. This transformation involves the saturation of the C2-C3 double bond of formononetin. nih.gov This specific reaction is catalyzed by reductase enzymes.

In humans and other mammals, this biotransformation is largely attributed to the metabolic activity of the intestinal microflora. acs.orggoogle.com Certain species of gut bacteria possess the necessary enzymes to reduce the double bond of isoflavones. Following absorption, further metabolism, including reduction, can occur in the liver via microsomal enzymes. nih.gov This metabolic conversion is significant as the resulting metabolites, like this compound, may have different biological activities compared to the parent compound. nih.gov The stereospecificity of this reduction can lead to different isomers of the final product. researchgate.net

Advanced Analytical Methodologies for Dihydroformononetin Research

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating dihydroformononetin from other related compounds and matrix components. The choice between different liquid chromatography techniques often depends on the desired balance between resolution, speed, and analytical scale.

Ultra-High Performance Liquid Chromatography (UHPLC), also referred to as Ultra Performance Liquid Chromatography (UPLC), represents a significant evolution from conventional HPLC. ijraset.com By utilizing columns packed with sub-2µm particles, UHPLC systems operate at much higher pressures (up to 100 MPa or 15,000 psi), which dramatically increases separation efficiency, resolution, and analysis speed. ijraset.com These advancements lead to shorter run times and reduced solvent consumption, making UHPLC a cost-effective and high-throughput option for modern analytical laboratories. ijraset.com

In the context of this compound research, UHPLC is frequently coupled with mass spectrometry for rapid and sensitive analysis. For instance, a Waters ACQUITY UPLC I-Class System has been used for the analysis of phytotoxins, including isoflavone (B191592) metabolites. acs.org Separations are often achieved on C18 columns, such as the Waters Acquity UPLC HSS C18 (1.7 µm), which are well-suited for retaining and separating isoflavonoids. acs.org Studies have successfully employed UHPLC-MS/MS systems, like those from Shimadzu or Thermo Scientific, to identify this compound in complex plant extracts, sometimes achieving separation in as little as four minutes. researchgate.netmutagen-brasil.org.brshimadzu.com

High-Performance Liquid Chromatography (HPLC) remains a fundamental and widely used technique for the analysis of isoflavones. researchgate.net It is routinely used for both the quantitative analysis and the preparative isolation of compounds like this compound from various samples. mdpi.com An HPLC system, such as the Agilent 1200 series, equipped with a Diode-Array Detector (DAD) or a UV detector, allows for the quantification of analytes based on their light absorption properties. mdpi.com

For separation, various stationary phases are employed, with C18-packed columns being the most common for isoflavone analysis. whiterose.ac.uk In preparative applications, HPLC can be used to isolate pure fractions of this compound for use as analytical standards or for further structural elucidation experiments. mdpi.com While generally slower than UHPLC, HPLC is a robust and reliable method suitable for a wide range of analytical challenges in phytochemical research. researchgate.net

Table 1: Comparison of Typical HPLC and UHPLC System Characteristics

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3–5 µm | < 2 µm |

| Operating Pressure | 40–60 MPa (6,000–9,000 psi) | Up to 100 MPa (15,000 psi) |

| Typical Flow Rate | 1–2 mL/min | 0.2–0.7 mL/min |

| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-10 min) |

| Resolution | Good | Very High |

| Solvent Consumption | Higher | Lower |

Ultra-High Performance Liquid Chromatography (UHPLC)

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity of separated compounds and for their sensitive quantification. When coupled with liquid chromatography, it provides a powerful platform for this compound research.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of LC with the detection power of MS. For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is often the method of choice. eag.comnih.gov In an LC-MS/MS system, typically using a triple quadrupole mass spectrometer, ions corresponding to the compound of interest (precursor ions) are selected and then fragmented in a collision cell to produce specific product ions. eag.com

This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the chemical structure of the analyte, minimizing interference from co-eluting matrix components and enabling accurate quantification at very low levels. acs.orgeag.com This technique has been successfully applied to quantify this compound and other isoflavones in various biological and environmental samples. acs.org The specificity of LC-MS/MS allows it to replace older, less specific techniques like immunoassays. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This "exact mass" measurement allows for the determination of a compound's elemental formula, as each unique combination of atoms has a distinct theoretical mass due to the mass defect of its isotopes. uni-rostock.demeasurlabs.com Instruments like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving the high resolution needed for this work. uni-rostock.delabmanager.com

HRMS is particularly valuable for identifying unknown compounds and for confirming the identity of known compounds like this compound with a high degree of confidence. For example, in an analysis of Australian myrtle leaves using LC-ESI-Q-TOF-MS/MS, this compound was identified by matching its measured exact mass to its calculated theoretical mass with an error of just -3.3 parts per million (ppm). whiterose.ac.uk The fragmentation pattern observed in the MS/MS spectrum further confirms the structure. whiterose.ac.uk

Table 2: Example of High-Resolution Mass Spectrometry Data for this compound Identification

| Parameter | Finding |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₆H₁₄O₄ |

| Ion Adduct | [M+H]⁺ |

| Calculated m/z (Theoretical) | 271.0970 |

| Measured m/z (Experimental) | 271.0961 |

| Mass Error (ppm) | -3.3 |

| Key MS/MS Fragment Ions (m/z) | 253, 137 |

Data sourced from an analysis of Australian myrtle extracts. whiterose.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Integrated Analytical Platforms and Metabolomics

Metabolomics involves the comprehensive and systematic study of the complete set of small-molecule metabolites in a biological sample. mdpi.com This systems-level approach requires integrated analytical platforms that can separate, detect, and identify hundreds to thousands of compounds in a single analysis. The most powerful and common platform for this purpose is the combination of UHPLC with HRMS. nih.gov

Untargeted metabolomics studies using UHPLC coupled to a Q-TOF mass spectrometer (UPLC-QTOF-MS) have been employed to investigate the metabolic profile of various plants. nih.gov In such studies, all detectable ions are fragmented simultaneously, generating a rich dataset of both precursor and fragment ions that can be mined to identify numerous metabolites. nih.gov This approach has successfully identified this compound as a component of the metabolome in plants such as Cyrtopodium glutiniferum and chamomile. researchgate.netnih.gov This integrated strategy is crucial for understanding the broader biochemical context in which this compound exists and for discovering novel biomarkers. mdpi.com

Chemical Fingerprinting and Metabolomic Profiling

Chemical fingerprinting and metabolomic profiling are powerful strategies for the qualitative and quantitative assessment of this compound in various samples. These approaches often utilize high-resolution separation and detection technologies to generate a comprehensive profile of the compound and its related metabolites.

Chemical Fingerprinting

Chemical fingerprinting serves as a characteristic profile for a specific sample, proving essential for the quality control and standardization of herbal products or complex mixtures containing this compound. internationalscholarsjournals.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for generating these fingerprints. researchgate.net When coupled with a Diode Array Detector (DAD), HPLC-DAD allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of compounds like this compound and other isoflavones within a single run. internationalscholarsjournals.commdpi.com The resulting chromatogram, with its unique pattern of peaks, acts as a "fingerprint" for the sample. researchgate.net For enhanced sensitivity and structural elucidation, HPLC is often coupled with Mass Spectrometry (MS). nih.gov

Key techniques used in the chemical fingerprinting of isoflavones like this compound include:

High-Performance Liquid Chromatography (HPLC): A fundamental separation technique. For isoflavone analysis, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comscielo.br

Ultra-High-Performance Liquid Chromatography (UHPLC): An evolution of HPLC that uses smaller particle-sized columns (typically <2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides mass information, enabling more definitive identification of compounds. LC-MS/MS, or tandem mass spectrometry, offers even greater specificity and structural information. nih.gov

| Technique | Detector | Primary Application | Reference |

|---|---|---|---|

| HPLC | Diode Array Detector (DAD) | Quantitative analysis and quality control of multiple components. | internationalscholarsjournals.commdpi.com |

| HPLC | Mass Spectrometry (MS) | Identification and structural characterization of compounds in complex mixtures. | mdpi.comnih.gov |

| UHPLC | Quadrupole Time-of-Flight MS (QTOF-MS) | High-resolution fingerprinting and comprehensive metabolite profiling. | nih.gov |

Metabolomic Profiling

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. In the context of this compound, metabolomic profiling is used to track its absorption, distribution, metabolism, and excretion (ADME) in vivo. This provides critical insights into its biotransformation and helps identify its active metabolites. For instance, studies have shown that formononetin (B1673546) is hydrogenated to produce this compound. researchgate.net

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a premier platform for metabolomics. mdpi.com It combines the superior separation power of UPLC with the high mass accuracy and resolution of QTOF-MS, making it ideal for identifying known and unknown metabolites in complex biological samples like plasma and urine. mdpi.comnih.govwaters.com This technique allows researchers to build a detailed picture of the metabolic pathways affected by this compound. nih.govmdpi.com

Coupling with In Silico Prediction Tools for Enhanced Analysis

The integration of experimental data with computational, or in silico, prediction tools has become indispensable in modern drug discovery and chemical research. nih.gov These tools use computer simulations to predict the properties of chemical compounds, thereby saving significant time and resources. researchgate.net For this compound, in silico models are used to predict its pharmacokinetic (ADME) and toxicological properties, guiding further experimental investigation. nih.govri.se

A typical workflow involves:

Initial Screening: In silico tools predict a range of properties for this compound based on its chemical structure.

Experimental Validation: The predictions are then tested and validated using in vitro and in vivo experiments, such as the metabolomic profiling described above.

Model Refinement: Experimental data is used to refine and improve the accuracy of the computational models.

Commonly used in silico tools and their applications in this compound research include:

ADME Prediction: Software platforms like SwissADME and PreADMET are used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like Cytochrome P450. researchgate.netmdpi.com This helps in understanding the likely bioavailability and distribution of the compound.

Toxicity Prediction: Tools like ProTox-II can predict various toxicological endpoints, including carcinogenicity and hepatotoxicity. researchgate.netmdpi.com This is crucial for early-stage safety assessment. While predictions for this compound have sometimes shown divergences between different platforms regarding mutagenicity, they provide valuable "warning flags" for potential toxicities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This can be used to predict the efficacy or toxicity of this compound and its analogues.

The synergy between advanced analytical methodologies and in silico predictions provides a powerful, multi-faceted approach to understanding the complex behavior of this compound. Experimental techniques provide real-world data, while computational tools offer predictive insights that guide and streamline the research process. nih.gov

| Tool/Platform | Prediction Category | Predicted Parameters for this compound | Reference |

|---|---|---|---|

| SwissADME | ADME | Gastrointestinal absorption, Lipinski's rule of five, bioavailability. | researchgate.netmdpi.com |

| PreADMET | ADME/Tox | Blood-brain barrier permeability, Cytochrome P450 inhibition, carcinogenicity. | researchgate.net |

| ProTox-II | Toxicity | Hepatotoxicity, mutagenicity, immunotoxicity. | mdpi.com |

| Various QSAR Models | Toxicity/Activity | Predictive models for various biological endpoints based on chemical structure. | nih.govnih.gov |

Investigation of Biological Activities in Preclinical and in Vitro Models

Anti-Inflammatory Research

The anti-inflammatory properties of dihydroformononetin have been investigated using various in vitro models that simulate inflammatory responses. These studies are crucial for understanding the compound's potential to modulate inflammatory pathways at a cellular level.

In Vitro Anti-Inflammatory Models

In vitro models are fundamental for screening and elucidating the mechanisms of anti-inflammatory agents. A common model involves the use of RAW 264.7 macrophage cells induced with lipopolysaccharide (LPS) to provoke an inflammatory response. nih.gov The measurement of nitric oxide (NO) production in this model is a key indicator of inflammatory activity, with a reduction in NO levels suggesting an anti-inflammatory effect. nih.govnih.gov Other models include the inhibition of protein denaturation and the stabilization of red blood cell membranes, which can indicate anti-inflammatory potential. mdpi.com The zebrafish has also emerged as a valuable in vivo model for studying inflammation, particularly for observing the migration of leukocytes and the effects of compounds on inflammatory responses. nih.gov

Modulation of Pro-inflammatory Pathways

Inflammation is a complex biological response involving various signaling pathways and mediators. nih.gov Flavonoids, including this compound, have been shown to modulate these pathways. nih.gov Key pro-inflammatory pathways that are often investigated include the arachidonic acid (AA) pathway, which leads to the production of prostaglandins (B1171923) and thromboxanes, and the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comresearchgate.net The cholinergic anti-inflammatory pathway, which involves the vagus nerve, also plays a role in regulating the innate immune response. nih.gov Research indicates that some compounds can inhibit the activation of NF-κB and the expression of genes it regulates, thereby reducing the inflammatory response. mdpi.com

Anti-proliferative and Anti-carcinogenic Research

The potential of this compound to inhibit cell proliferation and exhibit anti-carcinogenic effects has been explored through various in vitro assays and gene expression studies.

In Vitro Cell-Based Assays

A variety of in vitro assays are employed to assess the anti-proliferative and cytotoxic effects of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability and proliferation. nih.govnih.gov This assay has been used to evaluate the effects of extracts containing flavonoids on various cancer cell lines, such as those from lung, breast (MCF-7), and colon (HT-29) cancers, as well as leukemia (HL-60) and normal cell lines (3T3). nih.govnih.gov The clonogenic assay is another method used to determine the ability of a single cell to grow into a colony, providing insight into the anti-proliferative effects of a compound on cancer cells like LNCaP (prostate) and MCF-7 (breast). nih.gov Spheroid models of cancer cells, such as HCT-116 (colon), are also utilized to better mimic the three-dimensional structure of tumors and assess the anti-cancer properties of compounds. nih.gov

Interactive Table: In Vitro Anti-proliferative Assays

| Assay Type | Cell Line(s) | Purpose |

| MTT Assay | MCF-7, HeLa, HT-29, HL-60, K-562, MDA-MB-231, 3T3 | To assess inhibition of cancer cell proliferation and cytotoxicity. nih.gov |

| Clonogenic Assay | LNCaP, MCF-7 | To evaluate the impairment of cancer cell clonogenic capabilities. nih.gov |

| Spheroid Volume Assay | HCT-116 | To measure the reduction in tumor spheroid volume. nih.gov |

Gene Expression Modulation Studies

The regulation of gene expression is a fundamental process that can be altered in cancer. wikipedia.orgwikipedia.org Studies have investigated how certain compounds can modulate the expression of genes involved in cancer development and progression. For instance, the Wnt/β-catenin signaling pathway, which includes genes like E-cadherin, β-catenin, c-Myc, and GSK-3β, is a target of interest in colorectal cancer research. researchgate.net The expression of these genes can be analyzed using techniques like Western blotting. researchgate.net In other cancers, the expression of genes such as TP53, BRCA1, and GADD45 are examined to understand the anti-proliferative effects of compounds. mdpi.com Furthermore, the modulation of genes related to the Hippo pathway, like LATS1/2 and YAP1, has been studied in liver cancer cell lines. mdpi.com The overexpression or misexpression of certain genes can lead to mutant phenotypes and contribute to disease, making gene expression studies a critical area of research. nih.gov

Antimutagenic Research

Antimutagenic research investigates the potential of compounds to counteract the effects of mutagens, which are agents that can cause changes in DNA. researchgate.net this compound has been identified as a molecule with potential antimutagenic properties. researchgate.net Studies have explored the ability of this compound to protect DNA from damage induced by mutagens. sciprofiles.com The Ames test, using Salmonella typhimurium strains such as TA98 and TA100, is a widely used method to assess the mutagenic and antimutagenic potential of substances. sciprofiles.com In such assays, a reduction in the number of revertant colonies in the presence of a known mutagen indicates antimutagenic activity. sciprofiles.com For instance, formononetin (B1673546), a related isoflavone (B191592), has been shown to reduce mutagenicity induced by oxidative stress in these bacterial strains. sciprofiles.com

Interactive Table: Antimutagenic Activity of Formononetin (a related compound)

| Bacterial Strain | Exposure Condition | Result | Reference |

| TA98 | Co-treatment with known mutagen | Up to 80% reduction in oxidative-provoked mutagenicity. | sciprofiles.com |

| TA100 | Co-treatment with known mutagen | Up to 69% reduction in mutagenicity. | sciprofiles.com |

In Vitro Genotoxicity and Antimutagenicity Assays

The genotoxic and antimutagenic potential of this compound, often in its oxidized form as formononetin, has been evaluated in various in vitro models. Genotoxicity assays are crucial for determining a compound's ability to damage genetic material, while antimutagenicity assays assess its capacity to counteract the effects of known mutagens.

Studies utilizing the Salmonella/microsome assay (Ames test), a bacterial reverse mutation assay, have been conducted to investigate the mutagenic properties of formononetin. mdpi.comwikipedia.org This assay uses several strains of Salmonella typhimurium (TA97, TA98, TA100, TA102, and TA1535) with pre-existing mutations, to test for a substance's ability to cause a reversion to the wild type. mdpi.commdpi.com Research indicates that formononetin is not genotoxic. medchemexpress.comsmw.ch

In addition to bacterial assays, the in vitro cytokinesis-block micronucleus (CBMN) assay has been employed using eukaryotic cells, such as the human liver cancer cell line HepG2. mdpi.comwikipedia.org The CBMN assay detects damage to chromosomes by observing the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. pannash.org In these assays, formononetin did not lead to an increase in micronuclei formation, further suggesting it does not possess genotoxic activity. medchemexpress.comsmw.ch

Conversely, significant findings have been reported regarding the antimutagenic properties of formononetin. In co-treatment studies with known mutagens, formononetin demonstrated a protective effect against DNA mutations. medchemexpress.com Specifically, in the Ames test, formononetin was found to reduce oxidative-provoked mutagenicity. medchemexpress.comsmw.ch The percentage of reduction varied depending on the bacterial strain used. medchemexpress.comsmw.ch

Table 1: Antimutagenic Activity of Formononetin in Salmonella typhimurium Strains

| Bacterial Strain | Type of Mutagenicity Investigated | Maximum Reduction of Mutagenicity (%) |

|---|---|---|

| TA98 | Oxidative-provoked | 80 |

| TA100 | Oxidative-provoked | 69 |

Data derived from studies on the antimutagenic effects of formononetin in the Ames test. medchemexpress.comsmw.ch

These findings suggest that while this compound itself does not appear to damage DNA, it may play a protective role against the harmful effects of other mutagenic substances. medchemexpress.comsmw.ch

Other Biological Activities under Investigation

Exploration of Agonistic Effects on Nuclear Receptors (e.g., PPARα/γ, AhR)

The interaction of this compound with nuclear receptors is an area of growing research interest. Nuclear receptors are a class of proteins that act as transcription factors, regulating gene expression in response to the binding of small molecules. wikipedia.orgembopress.org Peroxisome proliferator-activated receptors (PPARs) and the aryl hydrocarbon receptor (AhR) are key examples of these receptors, involved in metabolism, inflammation, and cellular responses to xenobiotics. mdpi.comnih.gov

This compound belongs to the isoflavone class of compounds. As a group, isoflavones have been identified as potent dual agonists for both PPARα and PPARγ. mdpi.com Agonists are ligands that activate a receptor to produce a biological response. indigobiosciences.com

PPARα (Peroxisome Proliferator-Activated Receptor Alpha): Activation of PPARα is primarily associated with the regulation of lipid metabolism, particularly fatty acid oxidation. PPARα agonists, such as fibrate drugs, are known to lower triglyceride levels. wikipedia.org The potential agonistic activity of this compound on PPARα suggests it could influence lipid homeostasis.

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): PPARγ is a key regulator of glucose metabolism and adipocyte differentiation. Agonists of this receptor, like the thiazolidinediones, can improve insulin (B600854) sensitivity. wikipedia.org The capacity of isoflavones to act as PPARγ agonists points to a possible role for this compound in modulating glucose and lipid metabolism. mdpi.com

Some isoflavones are also recognized as potent agonists for the Aryl Hydrocarbon Receptor (AhR) . mdpi.com The AhR is a transcription factor that mediates cellular responses to various environmental contaminants and is also involved in normal physiological processes. mdpi.compensoft.net AhR activation can influence cell cycle regulation and the metabolism of foreign substances (xenobiotics). mdpi.com The potential for this compound to act as an AhR agonist suggests it may participate in these cellular pathways.

While the broader class of isoflavones has been shown to interact with these nuclear receptors, direct and specific research into the agonistic effects of this compound on PPARα/γ and AhR is necessary to fully elucidate its activity and biological significance.

Table 2: Investigated Nuclear Receptors and Potential Effects of Agonism

| Nuclear Receptor | General Function of Agonism | Relevance to this compound (as an Isoflavone) |

|---|---|---|

| PPARα | Regulates lipid metabolism, promotes fatty acid catabolism. | Isoflavones are known as potent PPARα agonists. mdpi.com |

| PPARγ | Regulates glucose homeostasis, promotes insulin sensitivity. | Isoflavones are known as potent PPARγ agonists. mdpi.com |

| AhR | Mediates responses to xenobiotics, involved in cell cycle regulation. mdpi.com | Some isoflavones are potent AhR agonists. mdpi.com |

Molecular Mechanisms of Action and Target Identification

Computational Docking and Ligand-Target Interaction Studies

Computational docking is a powerful method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (target). redalyc.orgijpras.comresearchgate.net These studies are fundamental in identifying potential molecular targets and understanding the non-covalent interactions that stabilize the ligand-protein complex. nih.gov Analysis of these interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic stacking, provides insights into the structure-activity relationship and can guide the design of more potent compounds. nih.govvolkamerlab.orgyoutube.combiorxiv.orgunpad.ac.id

In the context of dihydroformononetin, computational docking studies have been employed to explore its interaction with various protein targets. One notable target is the Estrogen Receptor (ER), a key protein in hormone signaling. nih.govnih.govmdpi.comcancer.org this compound is predicted to bind to the ligand-binding domain of ERα, a crucial step for the receptor's activity. rcsb.org The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket.

Another significant target identified through docking studies is Aldo-Keto Reductase Family 1 Member B10 (AKR1B10). nih.govrcsb.orgplos.orgrndsystems.com This enzyme is implicated in various physiological and pathological processes. rcsb.orgrndsystems.com Docking simulations suggest that this compound can fit into the active site of AKR1B10, potentially modulating its enzymatic activity. rcsb.orgrcsb.org The binding is facilitated by interactions with key residues, highlighting the potential for this compound to act as an inhibitor.

| Target Protein | Potential Interaction Type | Significance of Target |

|---|---|---|

| Estrogen Receptor α (ERα) | Hydrogen bonding, Hydrophobic interactions | Hormone signaling, cell proliferation |

| Aldo-Keto Reductase 1B10 (AKR1B10) | Active site binding, Hydrogen bonding | Metabolism of aldehydes, implicated in cancer |

Pathway Analysis and Network Pharmacology

Network pharmacology is an approach that analyzes the complex interactions between drugs, targets, and biological pathways to understand the holistic effects of a compound. mdpi.commdpi.comnih.gov This methodology moves beyond the one-drug, one-target paradigm to a more comprehensive network view. mdpi.com By constructing and analyzing protein-protein interaction (PPI) networks and mapping targets to specific signaling pathways using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers can predict the systemic effects of a compound. mdpi.comresearchgate.netmedsci.org

Pathway analysis for this compound has revealed its potential to modulate several key signaling cascades. One of the most prominent is the PI3K/Akt signaling pathway, which is central to regulating cell growth, proliferation, and survival. nih.govijbs.comnih.govwikipedia.org By potentially interacting with components of this pathway, this compound may influence these fundamental cellular processes. plos.org The activation of the PI3K/Akt pathway is a critical step in many cellular functions, and its modulation can have significant downstream consequences. nih.govijbs.comwikipedia.org

Another critical pathway identified is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgqiagen.com The MAPK pathway, which includes cascades like ERK, JNK, and p38, is involved in responding to extracellular stimuli and regulating processes such as inflammation, apoptosis, and cell differentiation. frontiersin.orgmdpi.complos.org Analysis suggests that this compound could influence the phosphorylation status of key proteins within the MAPK cascade, thereby affecting downstream cellular responses. mdpi-res.com

| Signaling Pathway | Key Functions | Potential Effect of this compound |

|---|---|---|

| PI3K/Akt Pathway | Cell growth, proliferation, survival | Modulation of pathway activity |

| MAPK Pathway | Inflammation, apoptosis, cell differentiation | Influence on protein phosphorylation |

Enzymatic Modulation Research

Enzymes are biological catalysts that are crucial for a vast array of biochemical reactions. nih.govmdpi.com The modulation of enzyme activity, either through inhibition or activation, is a key mechanism by which bioactive compounds can exert their effects. nih.govfrontiersin.org Research into the enzymatic modulation by this compound focuses on identifying specific enzymes whose activity is altered in its presence.

Studies have shown that this compound can act as an inhibitor of Aldo-Keto Reductase 1B10 (AKR1B10). rndsystems.com AKR1B10 is an enzyme that reduces various aldehydes and ketones, and its upregulation is associated with certain diseases. rndsystems.com By inhibiting AKR1B10, this compound can interfere with the metabolic processes catalyzed by this enzyme. rcsb.org This inhibitory action is a direct consequence of its binding within the enzyme's active site, as suggested by computational docking studies.

Beyond AKR1B10, research has explored the effects of this compound on other enzymes. Its isoflavonoid (B1168493) structure suggests potential interactions with a range of enzymes involved in steroid metabolism and other cellular processes. researchgate.net The ability to modulate enzymatic activity highlights a direct mechanism through which this compound can influence cellular biochemistry.

| Enzyme | Type of Modulation | Biochemical Role of Enzyme |

|---|---|---|

| Aldo-Keto Reductase 1B10 (AKR1B10) | Inhibition | Reduction of aldehydes and ketones |

Cellular and Subcellular Modulations

Investigations have revealed that this compound can modulate cellular processes such as cell proliferation and apoptosis (programmed cell death). These effects are often linked to the modulation of the signaling pathways mentioned previously, like the PI3K/Akt and MAPK pathways. For instance, by influencing these pathways, this compound can alter the expression of proteins that control the cell cycle or initiate the apoptotic cascade.

At the subcellular level, the compound's interactions can affect organelles like the mitochondria. For example, modulation of signaling pathways that impact mitochondrial function can lead to changes in cellular energy metabolism and the production of reactive oxygen species (ROS). The ability of this compound to influence such fundamental cellular activities underscores its potential as a biologically active molecule.

Structure Activity Relationship Sar Studies of Dihydroformononetin and Analogs

Computational Approaches to SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. numberanalytics.com This approach is valuable for predicting the activity of new chemical entities, thereby saving time and resources in the drug discovery process. mdpi.com

In the context of dihydroformononetin and other isoflavonoids, QSAR studies are employed to predict a variety of biological activities, including antioxidant and enzyme inhibitory effects. mdpi.comnih.gov These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, and statistical methods to correlate these descriptors with observed biological activities. numberanalytics.com For instance, 2D-QSAR models utilize descriptors based on the two-dimensional structure, while 3D-QSAR models consider the three-dimensional conformation of the molecules, offering a more detailed insight into the steric and electronic requirements for activity. numberanalytics.com

The development of a robust QSAR model involves several key steps: the selection of a training set of molecules with known activities, the calculation of molecular descriptors, the generation of a mathematical model using statistical techniques, and rigorous validation to ensure the model's predictive power. mdpi.com A well-validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity.

Rational Design of this compound Derivatives

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound derivatives with improved biological efficacy. mdpi.com Rational design involves the targeted modification of the parent molecule's structure to enhance its interaction with a specific biological target, improve its pharmacokinetic properties, or reduce potential toxicity. numberanalytics.com

For example, if SAR studies indicate that a hydroxyl group at a particular position is crucial for activity, derivatives can be synthesized that maintain or mimic this feature while exploring other modifications to enhance other properties. The process often involves a synergistic interplay between computational modeling and synthetic chemistry. Computational tools can predict the effects of specific structural changes, guiding the synthetic chemist in deciding which derivatives to prioritize for synthesis and biological testing.

The modification of this compound can involve various strategies, such as the introduction or removal of functional groups, alteration of the substitution pattern on the aromatic rings, and modification of the heterocyclic C ring. mdpi.commdpi.com These modifications can influence properties like solubility, stability, and bioavailability, in addition to the primary biological activity. frontiersin.org

Elucidation of Key Structural Motifs for Biological Efficacy

Identifying the key structural motifs responsible for the biological efficacy of this compound is a central goal of SAR studies. For isoflavonoids in general, the number and position of hydroxyl groups on the aromatic rings are known to be critical determinants of their biological activity. mdpi.comnih.gov

Specific structural features that have been investigated for their role in the activity of isoflavonoids include:

The C2-C3 double bond: The saturation of this bond in the C ring, as seen in this compound, differentiates it from isoflavones and can influence the molecule's conformation and biological activity. mdpi.com

Hydroxylation pattern: The presence and location of hydroxyl groups on the A and B rings significantly impact activities such as antioxidant capacity and estrogen receptor binding. mdpi.comnih.gov For instance, hydroxyl groups at positions 7 and 4' are often considered important. nih.gov

Methoxylation: The presence of a methoxy (B1213986) group, as at the 4'-position in this compound, can modulate the biological activity compared to a hydroxyl group at the same position. mdpi.com

Prenylation: The addition of prenyl groups has been shown to be a significant factor in the antimicrobial activity of some isoflavonoids. mdpi.com

These structural motifs contribute to the molecule's ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netresearchgate.net Understanding these interactions at a molecular level is crucial for designing more potent and selective this compound analogs.

Chemical Synthesis Strategies for Dihydroformononetin and Derivatives

Approaches to Total Synthesis

The total synthesis of dihydroformononetin, chemically known as 7-hydroxy-3-(4-methoxyphenyl)chroman-4-one, involves the construction of the isoflavanone (B1217009) skeleton from simpler, readily available starting materials. A common and effective strategy is the deoxybenzoin (B349326) route. This method involves the synthesis of a deoxybenzoin intermediate, which is then cyclized to form the isoflavone (B191592) core, followed by reduction to the isoflavanone.

A key initial step is the Friedel-Crafts acylation of a suitably protected phenol (B47542) with a substituted phenylacetic acid or its derivative to form the deoxybenzoin. For this compound, this would typically involve the reaction of a protected resorcinol (B1680541) derivative with 4-methoxyphenylacetic acid. The resulting deoxybenzoin is then subjected to cyclization with a one-carbon source, such as dimethylformamide (DMF) in the presence of a Vilsmeier reagent, to introduce the carbon atom that will become C2 of the chromone (B188151) ring, yielding the corresponding isoflavone, formononetin (B1673546).

An alternative approach for the cyclization of the deoxybenzoin intermediate involves a base-catalyzed condensation with paraformaldehyde, which directly furnishes the isoflavanone skeleton. researchgate.net Microwave-assisted synthesis has also been explored to accelerate these reactions, often leading to higher yields in shorter reaction times, which aligns with green chemistry principles. researchgate.net

Another innovative one-step synthesis of isoflavanones involves the gold-catalyzed annulation reaction of salicylaldehydes and aryl alkynes under microwave irradiation. nku.edu This method provides a rapid and efficient route to a variety of isoflavanone compounds.

Table 1: Key Reactions in the Total Synthesis of this compound Scaffolds

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |

| 1 | Friedel-Crafts Acylation | Protected Resorcinol, 4-Methoxyphenylacetic acid | Lewis Acid (e.g., BF₃·etherate) | Deoxybenzoin intermediate |

| 2a | Vilsmeier-Haack Reaction | Deoxybenzoin intermediate, DMF | Vilsmeier Reagent (e.g., POCl₃/DMF) | Formononetin (isoflavone) |

| 2b | Base-catalyzed Condensation | Deoxybenzoin intermediate | Paraformaldehyde, Base | This compound (isoflavanone) |

| 3 | Gold-catalyzed Annulation | Salicylaldehyde, 4-Methoxyphenylacetylene | Gold(I) catalyst, Microwave irradiation | This compound (isoflavanone) |

Semisynthesis from Precursors

Semisynthesis offers a more direct route to this compound by utilizing structurally similar and often abundant natural precursors. The most common precursor for this compound is formononetin (7-hydroxy-3-(4-methoxyphenyl)chromen-4-one), an isoflavone found in plants like red clover (Trifolium pratense).

The conversion of formononetin to this compound is achieved through the selective catalytic hydrogenation of the C2-C3 double bond in the heterocyclic C-ring. This reduction is a well-established method for converting isoflavones to isoflavanones.

The choice of catalyst is crucial for achieving high yield and selectivity, as over-reduction can lead to the formation of isoflavans. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent. The hydrogenation of O-acetylated derivatives of isoflavones, followed by deprotection, has also been shown to be an effective method to obtain isoflavanones in good yields.

Table 2: Catalytic Hydrogenation of Formononetin

| Precursor | Catalyst | Solvent | Conditions | Product |

| Formononetin | Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate | H₂ atmosphere, Room Temperature | This compound |

| Diacetylformononetin | Palladium on Carbon (Pd/C) | - | H₂ atmosphere, followed by hydrolysis | This compound |

Green Chemistry Principles in Synthetic Methodologies

The application of green chemistry principles to the synthesis of this compound and related isoflavonoids aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, the development of energy-efficient reaction conditions, and the use of renewable feedstocks.

Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Research has focused on identifying greener alternatives for the synthesis and extraction of isoflavonoids.

2-Methyloxolane (2-MeOx): This bio-based solvent has been shown to be an effective replacement for hexane (B92381) in the extraction of isoflavones from soybeans. acs.org

Natural Deep Eutectic Solvents (NADESs): These are mixtures of natural compounds, such as choline (B1196258) chloride and citric acid, that form a eutectic with a melting point lower than the individual components. NADESs have been successfully used for the extraction of isoflavones from soy products and can also act as catalysts in certain reactions. nih.govnih.gov

Energy Efficiency:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnku.edumdpi.com This has been successfully applied to the synthesis of isoflavones and isoflavanones, leading to improved yields and cleaner reaction profiles.

Use of Renewable Feedstocks: The semisynthesis of this compound from plant-derived formononetin is an inherent application of this principle, as it utilizes a renewable natural resource as the starting material.

Table 3: Green Chemistry Approaches in Isoflavonoid (B1168493) Synthesis

| Green Principle | Application | Example |

| Safer Solvents | Replacement of hazardous solvents in extraction and synthesis. | Use of 2-Methyloxolane or Natural Deep Eutectic Solvents (NADESs) like choline chloride/citric acid. acs.orgnih.govnih.gov |

| Design for Energy Efficiency | Reduction of energy consumption in chemical reactions. | Microwave-assisted synthesis of the isoflavone/isoflavanone core. researchgate.netnku.edumdpi.com |

| Use of Renewable Feedstocks | Utilization of bio-based starting materials. | Semisynthesis of this compound from naturally occurring formononetin. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical reactions. This approach is particularly valuable for the synthesis of complex natural products like this compound, often allowing for reactions to be performed under mild conditions and with high stereoselectivity, reducing the need for protecting groups. rsc.orgtaylorandfrancis.com

Enzymatic Cyclization:

Chalcone (B49325) Isomerase (CHI): This enzyme plays a key role in the biosynthesis of flavonoids and isoflavonoids in plants by catalyzing the stereospecific cyclization of chalcones to flavanones. taylorandfrancis.comfrontiersin.orgacs.org Type II chalcone isomerases, found in legumes, can utilize various chalcone substrates to produce flavanones, which are precursors to isoflavanones. frontiersin.orgnih.gov By co-expressing a chalcone isomerase with an isoflavone synthase in a microbial host like yeast, it is possible to convert chalcone substrates into isoflavanones. nih.gov

Enzymatic Acylation and Derivatization:

Lipases: These enzymes are widely used in organic synthesis for their ability to catalyze acylation, deacylation, and esterification reactions with high regio- and enantioselectivity. mdpi.com Lipases, such as those from Candida antarctica (CALB), can be used to synthesize various ester derivatives of isoflavones. tandfonline.com This can be applied to this compound to create novel derivatives with potentially altered solubility and biological activity. Lipase-mediated synthesis of 3-selanyl-isoflavones has also been reported as a green biocatalytic approach.

Biotransformation: Microbial biotransformation can be used to produce derivatives of formononetin. For example, Bacillus amyloliquefaciens has been used to synthesize formononetin 7-O-phosphate from formononetin, demonstrating the potential of whole-cell biocatalysis for creating novel derivatives. nih.gov Another study showed that Eubacterium limosum can demethylate related methoxylated isoflavonoids. oup.com

Table 4: Chemoenzymatic Strategies for this compound and Derivatives

| Enzymatic Approach | Enzyme/Organism | Reaction Type | Substrate | Product |

| Enzymatic Cyclization | Chalcone Isomerase (Type II) | Intramolecular Cyclization | Chalcone Precursor | Flavanone (B1672756) (precursor to Isoflavanone) |

| Enzymatic Acylation | Candida antarctica Lipase B (CALB) | Transesterification | This compound, Acyl donor | This compound esters |

| Biotransformation | Bacillus amyloliquefaciens | Phosphorylation | Formononetin | Formononetin 7-O-phosphate |

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Dihydroformononetin Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound. nih.govresearchgate.net These computational approaches can accelerate drug discovery and development by making the process more efficient and accurate. researchgate.net AI and ML algorithms can be employed to analyze vast datasets, identify patterns, and predict various properties of the compound, potentially reducing the need for extensive and costly clinical trials. nih.govresearchgate.net

Key applications in this compound research include:

Predictive Modeling: AI can be used to develop models that predict the therapeutic efficacy and potential toxicity of this compound and its derivatives. numberanalytics.com

Target Identification: Machine learning algorithms can analyze biological data to identify new potential molecular targets for this compound.

Lead Optimization: AI can guide the structural modification of this compound to enhance its desired properties and reduce off-target effects.

For instance, the use of in silico models is already becoming essential for screening large compound libraries and guiding the design of new molecules with improved absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The integration of AI and ML promises to further refine these predictions, leading to the development of more effective therapeutic agents. nih.gov

Development of Advanced Preclinical Models for Efficacy Assessment

To better predict the clinical efficacy of this compound, there is a growing need for advanced preclinical models that more accurately mimic human physiology and disease states. Current research often relies on traditional in vitro and in vivo models, which have limitations in their predictive power for human outcomes. frontiersin.org

Future directions in preclinical modeling for this compound include:

Organoid Systems: The use of organoids, or "mini-organs," derived from human tissues offers a more physiologically relevant platform to study the compound's effects. frontiersin.org These three-dimensional cultures can better replicate the complex cellular interactions and architecture of human organs. frontiersin.org

Humanized Animal Models: Developing animal models that are genetically modified to express human genes or cellular components can provide more accurate insights into how this compound will behave in the human body.

Disease-Specific Models: Tailoring preclinical models to specific diseases, such as dermal disease models for dermatological applications, will be crucial for assessing efficacy. compbio.com These can include models for conditions like burns, wounds, psoriasis, and infections. compbio.com

Exploration of Synergistic Therapeutic Effects

Investigating the synergistic effects of this compound with other compounds holds significant promise for enhancing therapeutic outcomes. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. genesispub.org This approach can be particularly beneficial in treating complex, multifactorial diseases. genesispub.org

Research into synergistic combinations could involve:

Combination with Conventional Drugs: Studying the effects of this compound when administered alongside standard-of-care medications to potentially improve efficacy or reduce required dosages.

Pairing with Other Natural Compounds: Exploring combinations with other bioactive plant-derived molecules. For example, studies have suggested potential synergistic effects between compounds found in the same plant source, such as Arbutin and Caffeic Acid 4-O-glucoside with this compound. nih.gov

Adjuvant Therapy: Investigating the use of this compound as an adjuvant to enhance the activity of antibiotics, potentially helping to combat antimicrobial resistance. semanticscholar.org

The rationale behind this approach is that different compounds can act on various biological pathways simultaneously, leading to a more comprehensive therapeutic effect. genesispub.org

Bioavailability and Pharmacokinetic Research in Preclinical Contexts

A critical area of future research for this compound is the thorough characterization of its bioavailability and pharmacokinetics. allucent.com Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental for its development as a therapeutic agent. allucent.com Preclinical pharmacokinetic studies are pivotal for estimating a safe and effective dose range for potential clinical trials. allucent.com

Permeability of Biological Barriers (e.g., Blood-Brain Barrier, Gastrointestinal Tract)

The ability of this compound to cross biological barriers is a key determinant of its therapeutic potential for various conditions.

Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the central nervous system. wikipedia.orgrndsystems.com For this compound to be effective against neurodegenerative diseases, it must be able to cross this barrier. mdpi.com In silico predictions have suggested that this compound has the potential to cross the BBB. nih.gov The integrity of the BBB is crucial, and its dysfunction is implicated in many brain disorders. nih.govnih.gov

Gastrointestinal (GI) Tract: For orally administered drugs, permeability across the intestinal epithelium is essential for absorption into the bloodstream. uni-sofia.bgwikipedia.org this compound has been predicted to have high gastrointestinal absorption. nih.gov The intestinal barrier's selective permeability is vital for nutrient uptake while preventing harmful substances from entering the body. wikipedia.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

Computational, or in silico, methods are increasingly used to predict the ADME properties of drug candidates early in the development process. nih.govaudreyli.com These approaches offer a rapid and cost-effective way to screen virtual compounds and prioritize those with favorable pharmacokinetic profiles. nih.gov

In silico tools like pkCSM and SwissADME have been used to analyze the pharmacological properties of this compound. nih.gov These platforms can predict various parameters, as shown in the table below.

| ADME Parameter | Predicted Property for this compound | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. nih.gov |

| Blood-Brain Barrier Permeability | Yes | Suggests potential for treating central nervous system disorders. nih.gov |

| CYP Inhibition (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | Varies by isoform | Predicts potential for drug-drug interactions. scienceopen.com |

Toxicological Research Methodologies and Predictive Modeling

Ensuring the safety of this compound is paramount. Modern toxicological research is moving away from traditional animal testing towards alternative methods that are more efficient and humane. deepscienceresearch.com

Future toxicological studies on this compound will likely involve:

In Vitro and In Chemico Assays: Utilizing cell-based assays and chemical reactivity tests to assess potential toxicity early in development.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to predict the toxicity of a chemical based on its structure. researchgate.net3ds.com The LAZAR algorithm, for example, uses QSAR to make toxicological predictions. researchgate.net

Predictive Toxicology Frameworks: Employing integrated approaches that combine data from various sources, including high-throughput screening and computational modeling, to assess safety. numberanalytics.comfrontiersin.org Graph neural networks are an emerging tool in this area, offering improved performance in predicting chemical toxicity. nih.gov

Expanding the Scope of Bioactivity Screening and Target Validation

Future research on this compound will benefit from a broader and more systematic approach to bioactivity screening and target validation to uncover its full therapeutic potential. The identification of a drug's molecular target is a crucial and often time-consuming step in the drug discovery process. nih.govnih.gov This process, known as target validation, provides confidence that modulating a specific biological target will lead to a desired therapeutic effect within an acceptable safety margin. nih.govsygnaturediscovery.com

Modern drug discovery increasingly relies on cell-based assays to identify new bioactive small molecules. nih.gov These phenotypic screens allow for testing in a more disease-relevant context from the outset but necessitate subsequent studies to pinpoint the precise protein target or targets. nih.govnih.gov A variety of techniques can be employed for this purpose, including direct biochemical methods, genetic interaction studies, and computational inference. nih.gov

A key challenge in drug development is that many potential drugs fail in clinical trials due to a lack of efficacy or unforeseen toxicity, issues that can often be traced back to insufficient preclinical target validation. sygnaturediscovery.com Therefore, a multi-faceted validation approach is crucial. nih.gov This can involve a range of in vitro and in vivo models to build a strong body of evidence for the link between a target and a disease. nih.gov

Several advanced methodologies are now available to facilitate more robust target identification. frontiersin.org These include affinity-based probes, chemical proteomics, and photo-cross-linking approaches, which offer unbiased methods for identifying the cellular targets of bioactive compounds. frontiersin.org Proteomic techniques, such as comparing cellular protein variations before and after drug exposure, can reveal elements that specifically affect protein expression. danaher.com Stability-based proteomic assays, like thermal proteome profiling, have also proven useful in identifying protein targets without needing to modify the compound itself. mdpi.com

For a compound like this compound, future research should leverage these advanced screening and validation technologies. Systematically screening it against diverse panels of cell lines and disease models, coupled with comprehensive target deconvolution studies, will be essential to fully elucidate its mechanisms of action and identify new therapeutic applications.

Strategies for Enhancing Bioavailability and Targeted Delivery

A significant hurdle for many naturally derived compounds, including isoflavones like this compound, is their low bioavailability. oaepublish.com Bioavailability refers to the rate and extent to which the active form of a drug is absorbed and reaches the systemic circulation. globalresearchonline.net Several factors can influence this, including poor aqueous solubility, degradation by enzymes, and rapid metabolism. drug-dev.comnih.gov For orally administered drugs, these challenges are particularly pronounced. drug-dev.com

Research has shown that the bioavailability of isoflavone (B191592) metabolites can be complex. For instance, a study on red clover isoflavones found that supplementation with fructooligosaccharides (FOS), which stimulate gut bacteria, actually decreased the bioavailability of this compound, although it showed a trend toward increased production of equol, another isoflavone metabolite. nih.gov The bioavailability of isoflavones is also influenced by the food matrix they are in and individual differences in gut microflora. nih.gov

To overcome these limitations, various bioavailability enhancement strategies are being explored. drug-dev.comnih.gov These can be broadly categorized into physical, chemical, and biological methods.

Physical modifications often focus on altering the drug's solid form to improve solubility. drughunter.com Techniques include:

Particle size reduction: Methods like micronization and nanosizing (creating nanosuspensions) increase the surface area of the drug, which can enhance dissolution and bioavailability. drughunter.comnih.gov

Amorphous dispersions: Converting the crystalline form of a drug to a more soluble amorphous form through techniques like spray drying and hot-melt extrusion can significantly improve bioavailability. drug-dev.comdrughunter.com

Chemical modifications involve creating a more soluble derivative of the drug. globalresearchonline.net This can include the formation of salts or co-crystals. drughunter.com

Formulation-based strategies are a cornerstone of enhancing bioavailability. These include:

Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of hydrophobic drugs. globalresearchonline.netdrug-dev.com

Polymeric nanoparticles: Encapsulating the drug within polymeric nanoparticles can protect it from degradation, improve stability, and facilitate transport across membranes. openaccessjournals.comnih.gov

Targeted drug delivery systems represent a more advanced approach, aiming to deliver the therapeutic agent specifically to the site of action, thereby increasing efficacy and reducing side effects. openaccessjournals.comdovepress.com This is particularly relevant for diseases like cancer. nih.govfrontiersin.org These systems often utilize nanotechnology and can be designed to be "smart," releasing their payload in response to specific stimuli at the target site, such as changes in pH or temperature. openaccessjournals.com

Strategies for targeted delivery include:

Passive targeting: This relies on the natural accumulation of nanoparticles in certain tissues, such as tumors, due to their leaky vasculature (the enhanced permeability and retention, or EPR, effect). dovepress.comfrontiersin.org

Active targeting: This involves attaching specific ligands (e.g., antibodies or peptides) to the surface of the nanocarrier that bind to receptors overexpressed on target cells. nih.govfrontiersin.org

Future research on this compound should explore these formulation and delivery strategies to improve its therapeutic potential. Developing advanced formulations, such as nanosuspensions or lipid-based carriers, could significantly enhance its oral bioavailability. Furthermore, designing targeted delivery systems could enable its specific accumulation in diseased tissues, maximizing its therapeutic effects while minimizing potential off-target effects.

Interactive Data Table: Bioavailability Enhancement Strategies

| Strategy Category | Specific Technique | Description | Potential Application for this compound |

| Physical Modification | Particle Size Reduction (Nanosizing) | Decreases particle size to increase surface area and dissolution rate. nih.gov | Could improve the poor aqueous solubility of this compound. |

| Physical Modification | Amorphous Solid Dispersions | Converts crystalline drug to a more soluble amorphous form. drug-dev.com | May enhance the dissolution and absorption of this compound. |

| Formulation-Based | Lipid-Based Formulations (e.g., SEDDS) | Encapsulates the drug in lipidic carriers to improve solubilization in the gut. drug-dev.com | A promising approach for the hydrophobic this compound molecule. |

| Formulation-Based | Polymeric Nanoparticles | Encapsulates the drug to protect it and control its release. openaccessjournals.com | Could improve stability and provide sustained release of this compound. |

| Targeted Delivery | Active Targeting | Uses ligands on nanocarriers to bind to specific receptors on target cells. frontiersin.org | Could direct this compound to specific tissues, enhancing efficacy. |

Q & A

Q. What are the validated protocols for synthesizing Dihydroformononetin with high purity, and how can structural integrity be confirmed?

Methodological Answer:

- Synthesis: Use hydrogenation of formononetin under controlled pressure (e.g., 50–60 psi H₂) with palladium-on-carbon (Pd/C) as a catalyst in ethanol. Monitor reaction progress via TLC or HPLC .

- Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization in methanol.

- Characterization: Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts with literature values (e.g., δ 7.8 ppm for aromatic protons). Use FT-IR to verify carbonyl groups (C=O stretch ~1650 cm⁻¹) .

Q. How should researchers design in vitro assays to evaluate this compound’s estrogenic activity?

Methodological Answer:

- Cell Lines: Use ER-positive cell lines (e.g., MCF-7) with controls (ER-negative lines like MDA-MB-231).

- Dose Range: Test concentrations from 1 nM to 100 µM, including 17β-estradiol as a positive control.

- Endpoint Assays: Measure proliferation (MTT assay), ER activation (luciferase reporter gene assays), and receptor binding (competitive ELISA). Normalize data to vehicle controls and validate with ER antagonists (e.g., tamoxifen) .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?

Methodological Answer:

- Variable Analysis: Compare experimental conditions (e.g., cell culture media, serum concentration, exposure time). For example, serum-free vs. serum-containing media may alter compound bioavailability .

- Statistical Re-evaluation: Apply multivariate regression to identify confounding variables. Use meta-analysis tools (e.g., RevMan) to aggregate data from independent studies .

- Mechanistic Validation: Perform knockdown experiments (e.g., siRNA targeting ERα/ERβ) to isolate receptor-specific effects .

Example Workflow:

Compile raw data from conflicting studies.

Normalize variables (e.g., dose, cell type).

Apply sensitivity analysis to identify outliers.

Validate hypotheses via orthogonal assays (e.g., qPCR for ER-responsive genes) .

Q. What strategies optimize in vivo pharmacokinetic studies of this compound?

Methodological Answer:

- Animal Models: Use Sprague-Dawley rats or C57BL/6 mice with cannulated jugular veins for serial blood sampling.

- Dosing: Administer orally (10–50 mg/kg) and intravenously (2–5 mg/kg) to calculate bioavailability (F = AUC_oral/AUC_IV × 100%).

- Analytical Methods: Quantify plasma levels via LC-MS/MS (LOQ ≤ 1 ng/mL). Validate method specificity using blank plasma spiked with the compound .

Q. How to resolve discrepancies in metabolite identification from this compound biotransformation studies?

Methodological Answer:

- Metabolite Profiling: Use UPLC-QTOF-MS with negative/positive ionization modes. Compare fragmentation patterns (MS/MS) with synthetic standards.

- Isotope Tracing: Incubate with deuterated solvents (e.g., D₂O) to track hydroxylation sites.

- Enzyme Inhibition: Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Methodological Frameworks

Q. How to apply the PICOT framework to design clinical studies on this compound?

Answer:

- Population (P): Postmenopausal women with osteopenia.

- Intervention (I): Daily oral this compound (20 mg) for 12 months.

- Comparison (C): Placebo group with calcium/vitamin D supplementation.

- Outcome (O): Bone mineral density (BMD) measured via DEXA.

- Time (T): 12-month follow-up.

This structure ensures alignment with regulatory standards and reduces bias in outcome measurement .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.